

2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine

CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine

Cat. No.: B1305576

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An In-depth Technical Guide to **2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine, identified by the CAS number 99368-66-8, is a highly functionalized pyridine derivative of significant interest in pharmaceutical and analytical research. Its unique molecular architecture, featuring a trifluoromethyl group, a nitro group, and a hydroxyl group on a pyridine ring, makes it a versatile synthetic intermediate and a valuable tool in modern analytical techniques.

The trifluoromethyl moiety is a well-established bioisostere used in drug design to enhance metabolic stability, lipophilicity, and binding affinity of molecules. The nitro and hydroxyl groups provide reactive handles for further chemical modifications, making this compound a key building block in the synthesis of complex pharmaceutical agents. Notably, it serves as a critical intermediate in the production of Apalutamide, a second-generation non-steroidal androgen receptor inhibitor used in the treatment of prostate cancer.^{[1][2][3]}

Beyond its role in synthesis, it has recently been identified as a novel and powerful matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI), demonstrating superior performance in the detection and imaging of endogenous metabolites

in tissue samples.^{[4][5]} This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications.

Chemical and Physical Properties

The fundamental properties of **2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine** are summarized below. The compound exists in tautomeric equilibrium between the pyridin-2-ol and pyridin-2(1H)-one forms, with the latter often being predominant.^{[3][6][7]}

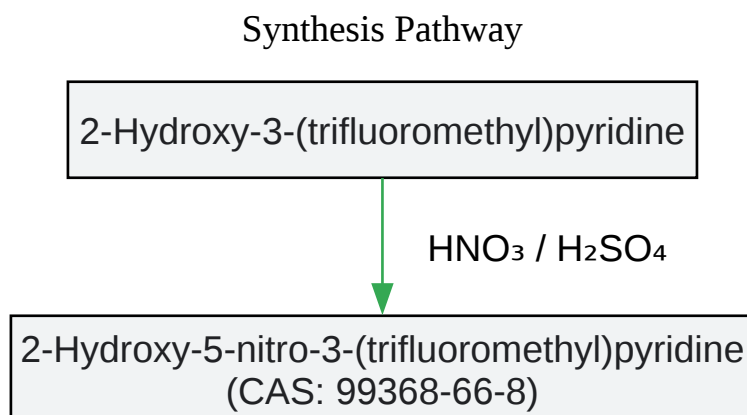
Property	Value	Source(s)
CAS Number	99368-66-8	^{[6][8][9]}
Molecular Formula	C ₆ H ₃ F ₃ N ₂ O ₃	^{[6][8][9]}
Molecular Weight	208.09 g/mol	^{[6][8][9]}
IUPAC Name	5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one	^{[10][11]}
Synonyms	5-Nitro-3-(trifluoromethyl)pyridin-2-ol	^{[9][12]}
Melting Point	158 °C	^{[7][8]}
Boiling Point	345.5 °C at 760 mmHg	^[8]
Density	1.6 ± 0.1 g/cm ³	^[8]
Flash Point	162.7 ± 27.9 °C	^[8]
Appearance	Solid at room temperature	^{[6][7]}

Note: An isomer, 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine, exists with CAS number 33252-64-1. Care should be taken to distinguish between these two distinct chemical entities.^{[13][14]}

Synthesis and Reactivity

Synthetic Pathway

The synthesis of **2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine** is typically achieved through the nitration of its precursor, 2-hydroxy-3-(trifluoromethyl)pyridine. This electrophilic aromatic substitution reaction introduces a nitro group at the C5 position of the pyridine ring.



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Caption: General synthesis route via nitration.

Experimental Protocol: Synthesis

The following is a general procedure adapted from the synthesis of the related isomer, 2-hydroxy-3-nitro-5-trifluoromethylpyridine, which follows the same chemical principle.^[15]

- **Reaction Setup:** Dissolve the starting material, 2-hydroxy-3-(trifluoromethyl)pyridine, in concentrated sulfuric acid in a flask equipped with a magnetic stirrer and maintain the temperature at -10°C to 0°C using an ice-salt bath.
- **Nitration:** Slowly add fuming nitric acid dropwise to the solution, ensuring the temperature does not exceed 0°C.
- **Reaction:** After the addition is complete, stir the mixture at a controlled temperature (e.g., 40-65°C) for several hours (e.g., 6-24 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).^{[15][16]}
- **Workup:** Carefully pour the reaction mixture into ice water to quench the reaction.

- Neutralization and Extraction: Adjust the pH of the aqueous solution to 4-5 using a saturated sodium hydroxide solution. Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.[\[15\]](#)
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[\[15\]](#) The product can be further purified by recrystallization or column chromatography.

Key Reactivity: Intermediate for Apalutamide

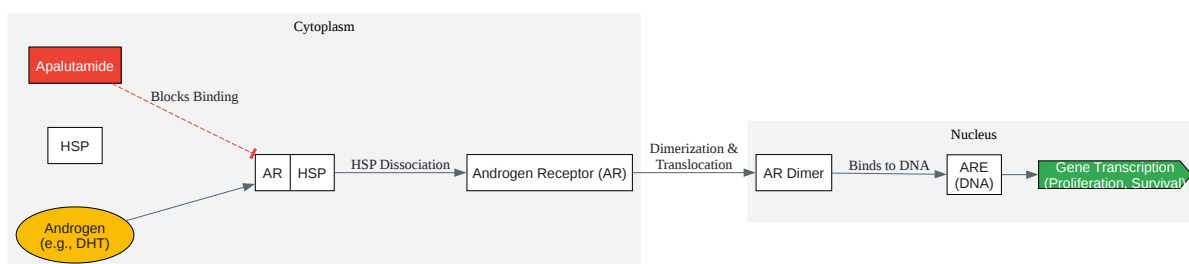
A crucial reaction of this compound is its conversion to 2-chloro-5-nitro-3-(trifluoromethyl)pyridine. The hydroxyl group is readily substituted by a chlorine atom, a key step in the synthesis of Apalutamide.[\[12\]](#)

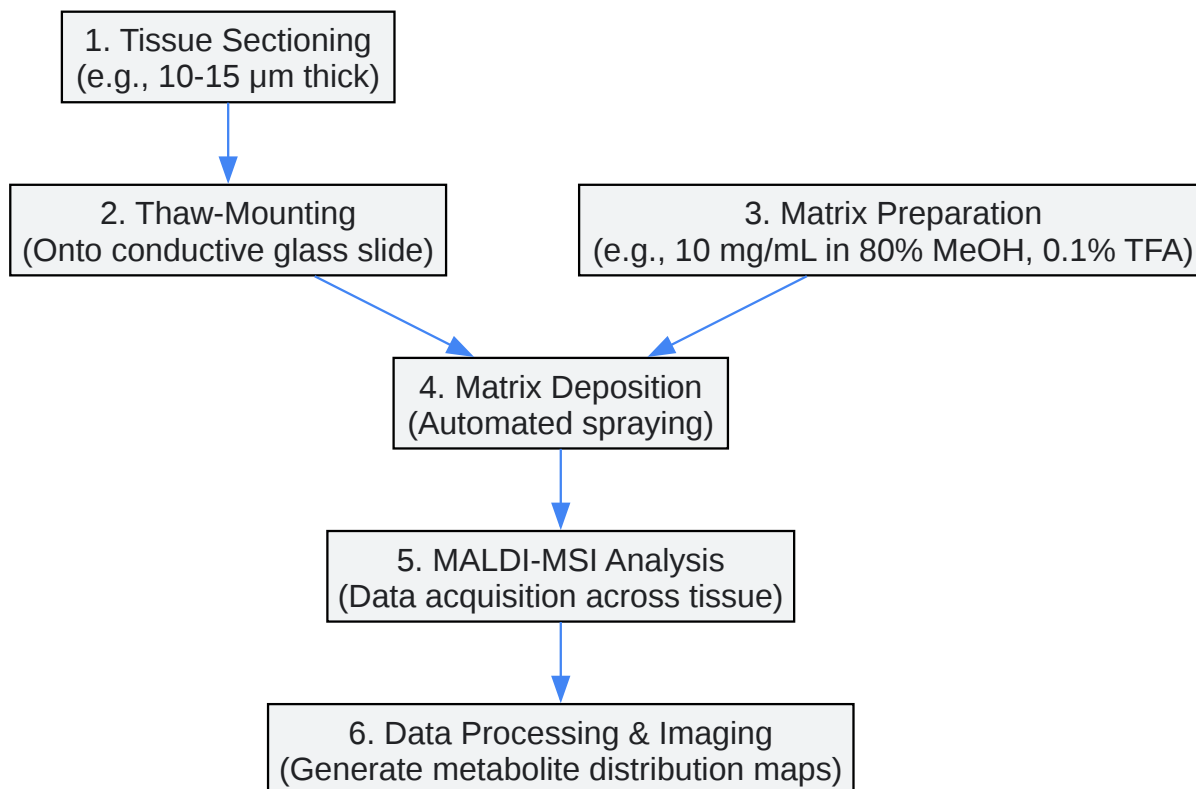
Downstream Conversion

2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine

SOCl₂ / DMF (cat.)
or
PCl₅ / POCl₃

2-Chloro-5-nitro-3-(trifluoromethyl)pyridine





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- To cite this document: BenchChem. [2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1305576#2-hydroxy-5-nitro-3-trifluoromethyl-pyridine-cas-number]

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